Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro-
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Overview
Description
Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro- is an organic compound with a complex structure that includes a benzenamine core substituted with a 4-ethylphenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro- typically involves the reaction of 4-ethylbenzaldehyde with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the aldehyde and the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzenamine derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro- exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, affecting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-[(4-methylphenyl)methylene]-: Similar structure but with a methyl group instead of an ethyl group.
Benzenamine, 4-methoxy-N-methyl-: Contains a methoxy group and a methyl group.
Benzenamine, 4,4’-methylenebis-: Features a methylene bridge between two benzenamine units.
Uniqueness
Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro- is unique due to the presence of both an ethyl group and a fluorine atom, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62230-97-1 |
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Molecular Formula |
C15H14FN |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C15H14FN/c1-2-12-3-5-13(6-4-12)11-17-15-9-7-14(16)8-10-15/h3-11H,2H2,1H3 |
InChI Key |
IMQXXWNLSMIDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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